N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BTA-EG6 or BTA-EG6-NHS, and it is used as a crosslinking agent to modify biomolecules for various applications.
Wirkmechanismus
The mechanism of action of BTA-EG6 involves the formation of a covalent bond between the NHS ester group of BTA-EG6 and the primary amine group of the biomolecule. This covalent bond formation results in the formation of a stable crosslink between the biomolecule and BTA-EG6. The crosslinked biomolecule can then be used for various applications such as drug delivery, imaging, and diagnostics.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to have minimal biochemical and physiological effects on cells and tissues, making it a suitable crosslinking agent for various applications. Studies have shown that BTA-EG6 does not affect the viability or proliferation of cells, and it does not induce any significant immune response or inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BTA-EG6 as a crosslinking agent is its versatility. BTA-EG6 can be used to modify a wide range of biomolecules, including proteins, peptides, and nucleic acids. Additionally, BTA-EG6 is stable and can be stored for long periods, making it a cost-effective option for lab experiments.
However, there are also limitations to using BTA-EG6. One limitation is that the reaction between BTA-EG6 and the biomolecule requires a pH of 7.2-7.5, which may not be suitable for all biomolecules. Additionally, BTA-EG6 may not be suitable for use with biomolecules that have multiple primary amine groups, as the crosslinking may result in the formation of a complex mixture of products.
Zukünftige Richtungen
There are several future directions for the use of BTA-EG6 in scientific research. One direction is the development of new crosslinking agents based on the structure of BTA-EG6. These new crosslinking agents may have improved properties such as increased stability, solubility, and bioactivity.
Another future direction is the use of BTA-EG6 in the development of new drug delivery systems. BTA-EG6 can be used to modify drugs and improve their solubility and bioactivity, making them more effective for use in various applications.
Finally, BTA-EG6 may also have applications in the field of tissue engineering, where it can be used to modify biomaterials and improve their properties such as biocompatibility and mechanical strength.
Conclusion:
In conclusion, BTA-EG6 is a versatile crosslinking agent that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of BTA-EG6 is relatively simple and cost-effective, making it a suitable option for lab experiments. BTA-EG6 has minimal biochemical and physiological effects on cells and tissues, making it a safe option for use in various applications. Finally, there are several future directions for the use of BTA-EG6 in scientific research, including the development of new crosslinking agents, drug delivery systems, and tissue engineering applications.
Synthesemethoden
The synthesis of BTA-EG6 involves the reaction of 4-(benzo[d]thiazol-2-yl)aniline with 4-fluorobenzenesulfonyl chloride in the presence of triethylamine to form the intermediate compound. This intermediate compound is then reacted with N-hydroxysuccinimide (NHS) and N,N'-diisopropylethylamine (DIPEA) to form the final product, BTA-EG6-NHS. The synthesis process is relatively simple and can be completed in a few steps, making it a cost-effective method for producing BTA-EG6.
Wissenschaftliche Forschungsanwendungen
BTA-EG6 has been widely used in scientific research for various applications. One of the most common applications is in the field of bioconjugation, where BTA-EG6 is used as a crosslinking agent to modify biomolecules such as proteins, peptides, and nucleic acids. The modification of biomolecules with BTA-EG6 can improve their stability, solubility, and bioactivity, making them more suitable for use in various applications such as drug delivery, imaging, and diagnostics.
Eigenschaften
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O3S2/c22-15-7-11-17(12-8-15)29(26,27)13-20(25)23-16-9-5-14(6-10-16)21-24-18-3-1-2-4-19(18)28-21/h1-12H,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXJPGURPDVLCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.